(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a benzimidazole moiety with a pyrroloquinoline core, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step often involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Hydrazine Formation: The benzimidazole derivative is then reacted with hydrazine to form the hydrazinylidene intermediate.
Cyclization and Functionalization: The hydrazinylidene intermediate undergoes cyclization with a suitable precursor to form the pyrroloquinoline core. This step may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrroloquinoline moieties.
Reduction: Reduction reactions may target the hydrazinylidene group, potentially converting it to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity, particularly its interaction with enzymes and receptors, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets suggests potential as a lead compound in the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may bind to active sites on enzymes, inhibiting their activity, while the pyrroloquinoline core could interact with receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its simple derivatives.
Pyrroloquinoline Derivatives: Compounds with similar pyrroloquinoline cores but different substituents.
Uniqueness
The uniqueness of (1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its combined structure, which integrates both benzimidazole and pyrroloquinoline moieties. This combination may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yldiazenyl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C22H21N5O2/c1-12-11-22(2,3)27-19-14(12)9-13(29-4)10-15(19)18(20(27)28)25-26-21-23-16-7-5-6-8-17(16)24-21/h5-11,28H,1-4H3,(H,23,24) |
InChI Key |
AFGGIVSWHSRNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC5=CC=CC=C5N4)(C)C |
Origin of Product |
United States |
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